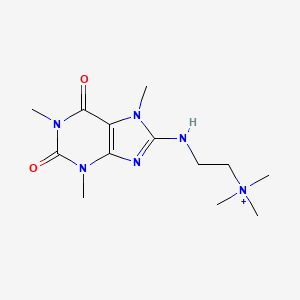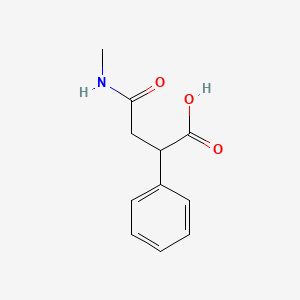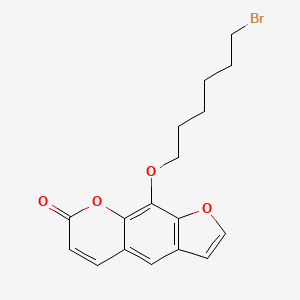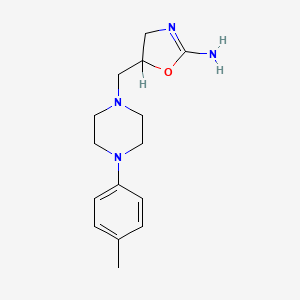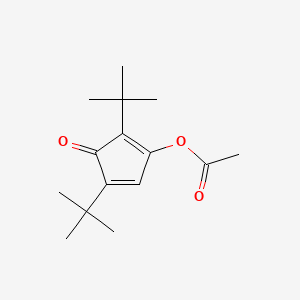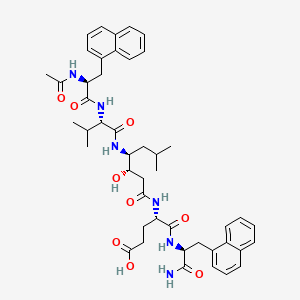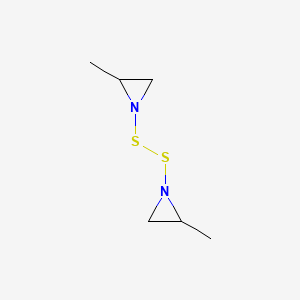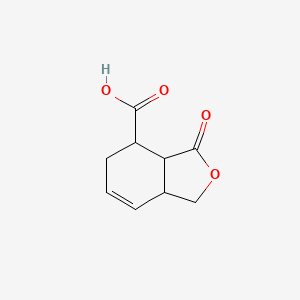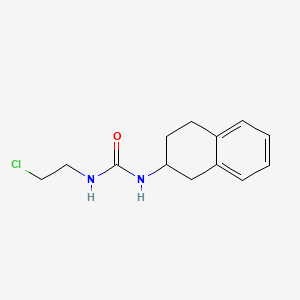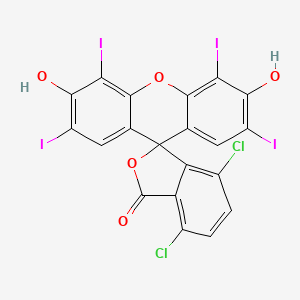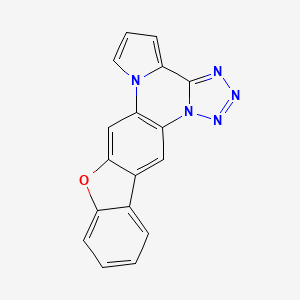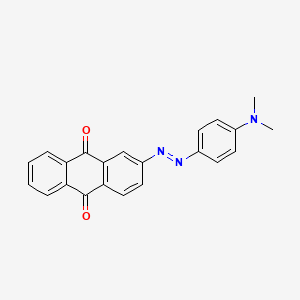
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of an anthracene moiety linked to a benzenamine group through an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- typically involves the azo coupling reaction between 4-dimethylaminobenzenediazonium chloride and 9,10-dihydro-9,10-dioxoanthracene-2-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt then reacts with the anthracene derivative to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale azo coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of azo compounds.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- involves its interaction with molecular targets through the azo linkage. The compound can undergo redox reactions, influencing various biochemical pathways. The anthracene moiety may also interact with DNA, proteins, and other biomolecules, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl-
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-diethyl-
- Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dipropyl-
Uniqueness
The uniqueness of Benzenamine, 4-((9,10-dihydro-9,10-dioxo-2-anthracenyl)azo)-N,N-dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to its diethyl and dipropyl counterparts.
Eigenschaften
CAS-Nummer |
63040-62-0 |
|---|---|
Molekularformel |
C22H17N3O2 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[[4-(dimethylamino)phenyl]diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17N3O2/c1-25(2)16-10-7-14(8-11-16)23-24-15-9-12-19-20(13-15)22(27)18-6-4-3-5-17(18)21(19)26/h3-13H,1-2H3 |
InChI-Schlüssel |
HZFZIJDCKZOTBF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


